

# Rrx-001 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rrx-001

Cat. No.: B1680038

[Get Quote](#)

## RRx-001: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **RRx-001**, a novel investigational drug with a multifaceted pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**RRx-001**, also known as 1-(bromoacetyl)-3,3-dinitroazetidine, is a small molecule with a unique chemical structure that contributes to its diverse biological activities. It belongs to the class of organic compounds known as tertiary carboxylic acid amides.

Table 1: Chemical and Physicochemical Properties of **RRx-001**

Property	Value
IUPAC Name	1-(bromoacetyl)-3,3-dinitroazetidine
Synonyms	N-(Bromoacetyl)-3,3-Dinitroazetidine, ABDNAZ
Chemical Formula	C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub> O <sub>5</sub>
Molecular Weight	268.02 g/mol
CAS Number	925206-65-1
SMILES	C1N(C(C1N(=O)=O)N(=O)=O)C(=O)CBr
Solubility	DMSO: 54 mg/mL (201.47 mM)
Ethanol: 14 mg/mL (52.23 mM)	
Water: Insoluble	
Physical State	Powder

## Mechanism of Action and Signaling Pathways

**RRx-001** exhibits a pleiotropic mechanism of action, targeting multiple pathways involved in cancer progression, inflammation, and cellular stress responses. Its activity is context-dependent, demonstrating both cytotoxic effects in tumor cells and cytoprotective properties in normal tissues.

### NLRP3 Inflammasome Inhibition

A primary mechanism of **RRx-001** is the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system.

**RRx-001** has been shown to dose-dependently block the secretion of IL-1 $\beta$  and caspase-1 cleavage at nanomolar concentrations. This inhibition is achieved through the covalent binding of **RRx-001** to cysteine 409 on the central NACHT domain of NLRP3, which prevents its assembly.<sup>[1]</sup>

### Nrf2 Activation

**RRx-001** is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, **RRx-001** enhances the cellular defense against oxidative stress, which may contribute to its protective effects on normal tissues during chemotherapy and radiotherapy.

## CD47 Downregulation

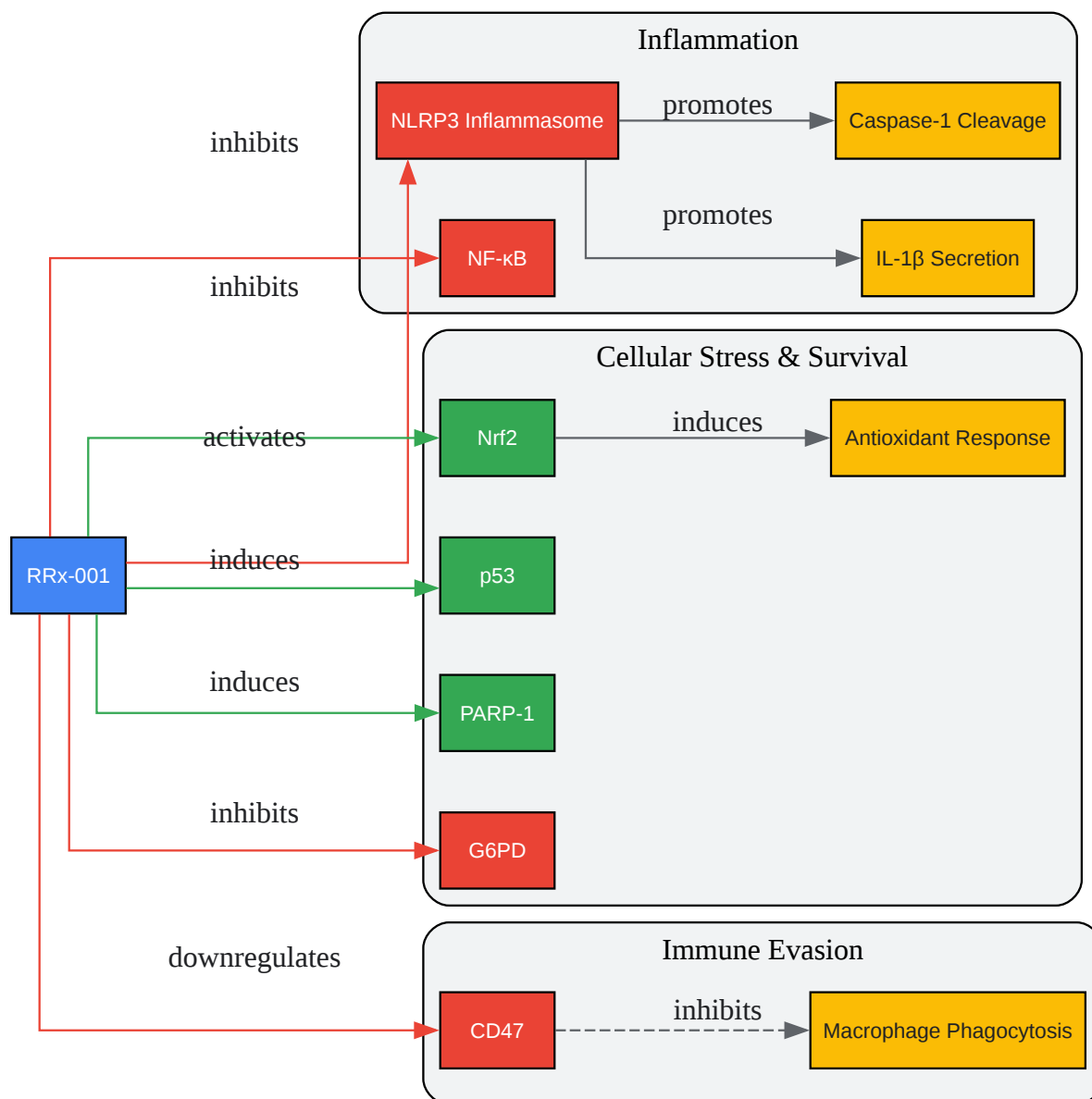
**RRx-001** has been shown to downregulate the expression of CD47 on tumor cells.[2] CD47 is a "don't eat me" signal that allows cancer cells to evade phagocytosis by macrophages. By reducing CD47 levels, **RRx-001** enhances the phagocytic activity of macrophages against tumor cells, thereby promoting an anti-tumor immune response.

## Modulation of Other Key Signaling Pathways

**RRx-001** influences several other critical signaling pathways implicated in cancer:

- **p53 and PARP-1 Induction:** **RRx-001** induces the expression of p53 and Poly (ADP-ribose) polymerase-1 (PARP-1) through the generation of reactive oxygen and nitrogen species (ROS/RNS).
- **NF-κB Inhibition:** The molecule has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
- **G6PD Inhibition:** **RRx-001** inhibits glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway, leading to metabolic stress in cancer cells.

The following diagram illustrates the interconnected signaling pathways modulated by **RRx-001**.



[Click to download full resolution via product page](#)

**Figure 1: RRx-001 Modulated Signaling Pathways**

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature for **RRx-001**.

## In Vitro Assays

- Cell Lines: Huh7, Hepa1-6, and MHCC97H hepatocellular carcinoma cells.
- Procedure:
  - Cells in the logarithmic growth phase are seeded at a density of  $5 \times 10^4$  cells/mL (100  $\mu$ L per well) in 96-well plates and incubated overnight.
  - Cells are treated with varying concentrations of **RRx-001** (or vehicle control) and incubated for 24, 48, and 72 hours.
  - 10  $\mu$ L of CCK8 solution is added to each well, followed by a 2-hour incubation.
  - Absorbance is measured at 450 nm using a microplate reader to determine cell viability.[\[2\]](#)
- Principle: This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).
- General Protocol:
  - Cells are seeded and treated with **RRx-001** for the desired duration.
  - Both floating and adherent cells are collected, washed with PBS, and centrifuged.
  - The cell pellet is resuspended in binding buffer.
  - Annexin V-FITC and propidium iodide are added to the cell suspension.
  - The stained cells are analyzed by flow cytometry.

## In Vivo Xenograft Model

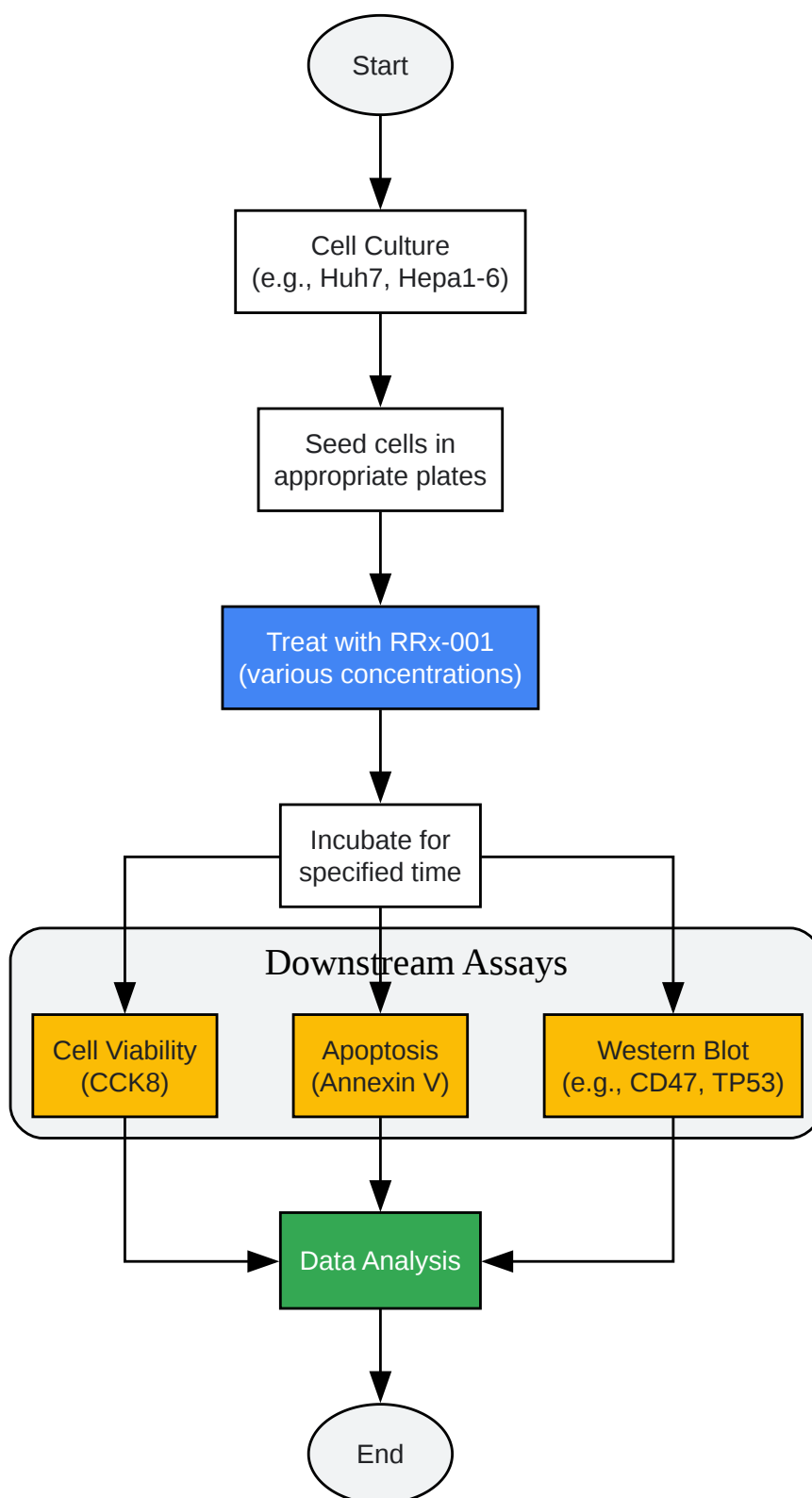
- Model: Hepatocellular Carcinoma (HCC) xenograft in mice.
- Procedure:
  - Hepa1-6 cells are cultured to the logarithmic growth phase.
  - BALB/c nude mice are subcutaneously injected with  $1 \times 10^6$  Hepa1-6 cells.

- Once tumors are established, mice are treated with **RRx-001** or a vehicle control.
- Tumor growth is monitored and measured over time to assess the efficacy of the treatment.

## Clinical Trial Protocols

- Objective: To assess the safety and efficacy of **RRx-001** in reducing severe oral mucositis in patients receiving chemoradiation.
- Study Design: Open-label, randomized trial.
- Patient Population: Patients with locally advanced oral or oropharyngeal cancer.
- Treatment Arms:
  - Arm 1-3: Patients received different dosing schedules of **RRx-001** twice a week starting 2 weeks before chemoradiotherapy.
  - Arm 4 (Control): Patients received standard of care chemoradiotherapy only.
- Primary Endpoint: Duration of severe oral mucositis.
- Objective: To determine the safety and feasibility of **RRx-001** in combination with nivolumab.
- Study Design: Single-arm, open-label, dose-escalation study.
- Patient Population: Patients with advanced malignancies with no other standard therapeutic options.
- Treatment: Escalating doses of **RRx-001** (2, 4, 8, and 16 mg) administered weekly in combination with a fixed dose of nivolumab (3 mg/kg) every two weeks.

The following diagram provides a workflow for a typical in vitro experiment with **RRx-001**.



[Click to download full resolution via product page](#)

**Figure 2:** General In Vitro Experimental Workflow for **RRx-001**

## Conclusion

**RRx-001** is a promising investigational drug with a novel and complex mechanism of action that targets multiple key pathways in cancer and inflammation. Its ability to induce cytotoxicity in tumor cells while potentially protecting normal tissues makes it a unique therapeutic candidate. The ongoing clinical trials will provide further insights into its safety and efficacy in various indications. This technical guide provides a foundational understanding of **RRx-001** for the scientific community, which will be further enriched as more research becomes available.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Review of RRx-001: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor and anti-metastatic effects of RRx-001 on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rrx-001 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680038#rrx-001-chemical-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)